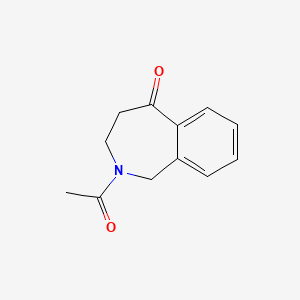

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Description

Properties

IUPAC Name |

2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNRRRGVPKYNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the formation of the core lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, via a Beckmann rearrangement, followed by its N-acetylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations inherent in each synthetic step. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization of intermediates and the final product.

Introduction and Strategic Overview

The 2-benzazepin-5-one core is a privileged structure in the development of novel therapeutics. Its seven-membered ring fused to a benzene ring provides a three-dimensional architecture that can effectively interact with a variety of biological targets. The N-acetylated derivative, this compound, serves as a key intermediate for further functionalization or as a target molecule in its own right.

The synthetic strategy detailed herein is a classic and reliable two-step approach:

-

Ring Expansion via Beckmann Rearrangement: The synthesis commences with the readily available α-tetralone. Oximation followed by a Beckmann rearrangement provides an efficient method for the requisite ring expansion to form the seven-membered lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.[1][2] This method is analogous to the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.[3]

-

N-Functionalization via Acetylation: The secondary amine of the lactam is then acetylated using standard and high-yielding conditions to afford the final target molecule.

This strategic disconnection allows for the potential synthesis of a variety of N-substituted analogs by employing different acylating or alkylating agents in the second step.

Synthetic Workflow

The overall synthetic pathway is depicted below.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

This stage involves two key transformations: the oximation of α-tetralone and the subsequent Beckmann rearrangement of the resulting oxime.

Mechanistic Insight: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[2] The reaction proceeds through a series of well-defined steps:

-

Activation of the Hydroxyl Group: The oxime's hydroxyl group is a poor leaving group. Therefore, it is activated by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate.

-

Rearrangement: A 1,2-alkyl shift occurs, where the group anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. This migration is concerted with the departure of the leaving group.

-

Hydrolysis: The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product.

Caption: Mechanism of the Beckmann rearrangement for the synthesis of the lactam intermediate.

Experimental Protocol: Stage 1

Part A: Synthesis of α-Tetralone Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tetralone (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water. The α-tetralone oxime will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Part B: Beckmann Rearrangement to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the α-tetralone oxime (1.0 eq).

-

Addition of Reagent: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the oxime) to the flask.

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).

-

Workup: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one as a solid.

Characterization Data for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet), NH proton (broad singlet), and aliphatic protons of the seven-membered ring (multiplets).[4] |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, and aliphatic carbons.[4] |

| IR (cm⁻¹) | N-H stretch (around 3200-3400), C=O stretch (around 1650-1680), and aromatic C-H stretches. |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Stage 2: N-acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

The final step in the synthesis is the straightforward N-acetylation of the lactam intermediate.

Mechanistic Insight: N-acetylation

N-acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride ion) to form the N-acetylated product. A base is typically used to neutralize the acidic byproduct (HCl).

Experimental Protocol: Stage 2

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or flash column chromatography.

Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Disappearance of the NH proton signal. Appearance of a singlet for the acetyl methyl group (around 2.0-2.5 ppm). Shifts in the signals of the adjacent methylene protons. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-25 ppm). |

| IR (cm⁻¹) | Disappearance of the N-H stretch. Appearance of a strong amide C=O stretch (around 1640-1670 cm⁻¹). |

| MS (EI) | Molecular ion peak (M⁺) corresponding to the acetylated product. |

Note: Specific spectral data for the final product is not available in the searched literature. The expected data is based on general principles of N-acetylation and spectroscopic data of similar N-acetylated heterocycles.[6]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic guide is grounded in the use of well-established and high-yielding reactions. Each stage includes clear endpoints for reaction monitoring, typically through TLC analysis, ensuring that each step is complete before proceeding to the next. The purification methods described (precipitation, recrystallization, and column chromatography) are standard and effective for isolating pure compounds. The final characterization of the product via a combination of NMR, IR, and MS serves as the ultimate validation of the synthetic outcome.

Conclusion

This technical guide outlines a logical and experimentally sound two-stage synthesis of this compound. By leveraging the classic Beckmann rearrangement for the construction of the core benzazepinone ring system and a subsequent standard N-acetylation, this protocol provides a reliable pathway for accessing this important heterocyclic scaffold. The detailed mechanistic insights and experimental procedures are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce and further explore the chemical space around this valuable molecular framework.

References

-

Acetylation of Secondary amines - Chemistry Stack Exchange. (2022). Available at: [Link]

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). Org. Biomol. Chem. Available at: [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

-

Beckmann rearrangement - Wikipedia. Wikimedia Foundation. Available at: [Link]

- Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.Der Pharma Chemica.

-

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors - ResearchGate. Available at: [Link]

- Fiori, M., et al. (2003). Beckmann Rearrangement of Oximes under Very Mild Conditions.Synlett.

-

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. National Center for Biotechnology Information. Available at: [Link]

- Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.Journal of the Chemical Society, Perkin Transactions 2.

-

Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Available at: [Link]

-

N-Terminus Acetylation Protocol - CDN. Available at: [Link]

- Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting.

-

Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Reddy, T. J., et al. (2010). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-methyl-3,3-pentamethylene- - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates | Organic Letters - ACS Publications. Available at: [Link]

-

1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. Corey Organics. Available at: [Link]

-

Abonia, R., et al. (2018). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank. Available at: [Link]

-

Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - NIH. Available at: [Link]

-

Reaction conditions and acetylation products of benzodiazepines 1a-1f. - ResearchGate. Available at: [Link]-1a-1f_tbl1_258882042)

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide [mdpi.com]

An In-depth Technical Guide to the Characterization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

This guide provides a comprehensive technical framework for the synthesis and detailed characterization of the novel heterocyclic compound, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one . Benzazepine scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven approach to elucidating the structural and physicochemical properties of this target compound.

While direct literature on this compound is nascent, this guide synthesizes established methodologies for analogous structures to propose a predictive and systematic characterization workflow. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Rationale

The 2-benzazepine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The introduction of an N-acetyl group and a ketone at the 5-position, as in the title compound, is anticipated to modulate the molecule's conformational flexibility, polarity, and receptor-binding capabilities. A thorough characterization is the foundational step for any future structure-activity relationship (SAR) studies and for establishing its potential as a therapeutic agent or a versatile synthetic intermediate.

This guide will detail a proposed synthetic route and a multi-pronged analytical approach to unequivocally confirm the identity, purity, and key structural features of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound can be conceptualized based on established benzazepine chemistry. A key strategy involves the cyclization of a suitable aminotetralone precursor.

Diagram 1: Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

-

Step 1: Beckmann Rearrangement of α-Tetralone Oxime. α-Tetralone is converted to its oxime, which then undergoes a Beckmann rearrangement using a strong acid catalyst like polyphosphoric acid to yield the lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[1][2]

-

Step 2: Reduction of the Lactam. The resulting lactam is reduced to the corresponding cyclic amine, 2,3,4,5-tetrahydro-1H-2-benzazepine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex.

-

Step 3: N-Acetylation. The secondary amine is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like triethylamine to yield N-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepine.

-

Step 4: Benzylic Oxidation. The final step involves the selective oxidation of the benzylic methylene group at the 5-position to a ketone. This can be achieved using chromium-based reagents like chromium trioxide in acetic acid.

Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature NMR studies have shown the existence of two puckered mirror-image conformations.[3][4] A similar conformational dynamic is expected for the target compound.

Diagram 2: NMR Characterization Workflow

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | ~2.2 | ~22 |

| C3-H₂ | ~3.8 (t) | ~45 |

| C4-H₂ | ~2.9 (t) | ~35 |

| C1-H₂ | ~4.8 (s) | ~50 |

| Aromatic-H | 7.2 - 7.8 (m) | 128 - 145 |

| Acetyl-C=O | - | ~170 |

| C5-C=O | - | ~198 |

Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected Result |

| High-Resolution MS (HRMS) | Exact mass measurement to confirm the molecular formula C₁₂H₁₃NO₂. |

| Electron Impact (EI-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amide C=O stretch | ~1650 |

| Ketone C=O stretch | ~1685 |

| Aromatic C=C stretch | 1600, 1450 |

| C-H stretch (sp³) | 2850-3000 |

| C-H stretch (aromatic) | 3000-3100 |

Note: An FTIR spectrum for the related compound N-acetyl-2,3,4,5-Tetrahydro-1H-2-benzazepine is available on SpectraBase for comparison.[5]

Physicochemical and Purity Analysis

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of the synthesized compound.

Diagram 3: HPLC Purity Analysis Workflow

HPLC Method Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criterion: Purity ≥ 95%.

Physical Properties

-

Melting Point: The melting point will be determined using a standard melting point apparatus to assess purity and for identification purposes.

-

Solubility: The solubility in various organic solvents and aqueous solutions will be determined, which is crucial for formulation and biological testing.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach for the synthesis and characterization of this compound. By following the proposed synthetic pathway and the detailed analytical protocols, researchers can confidently produce and validate this novel compound. The successful characterization will pave the way for its exploration in medicinal chemistry and drug discovery programs, contributing to the expanding landscape of benzazepine-based therapeutics.

References

-

SpectraBase. (n.d.). 2,3,4,5-Tetrahydro-1H-2-benzazepine, N-acetyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (1), 86-92. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. Retrieved from [Link]

Sources

- 1. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the NMR Spectroscopic Elucidation of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data expected for the novel compound 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. As a key structural motif in medicinal chemistry, a thorough understanding of the spectroscopic properties of benzazepine derivatives is paramount for unambiguous characterization and further drug development efforts. This document will delve into the predicted ¹H and ¹³C NMR spectra, the application of two-dimensional (2D) NMR techniques for definitive structural confirmation, and the underlying principles guiding the spectral interpretation.

Introduction

The 2-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The title compound, this compound, incorporates key functionalities that modulate its physicochemical and pharmacological properties. Accurate structural elucidation is the cornerstone of any research and development program, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for acquiring and interpreting the NMR data of this molecule.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering is presented below.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The seven-membered ring of the benzazepine core is conformationally flexible, which can lead to broadened signals or the presence of multiple conformers at room temperature.[2][3] Variable temperature NMR studies may be necessary for a complete conformational analysis.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H9 | ~7.8 | d | ~7.5 | 1H |

| H6, H7, H8 | 7.2 - 7.5 | m | - | 3H |

| H1 | ~4.8 | s | - | 2H |

| H3 | ~3.8 | t | ~6.0 | 2H |

| H4 | ~3.0 | t | ~6.0 | 2H |

| H12 | ~2.2 | s | - | 3H |

Rationale for Assignments:

-

Aromatic Protons (H6-H9): The proton H9 is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent carbonyl group at C5. The remaining aromatic protons (H6, H7, H8) will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.

-

Methylene Protons (H1, H3, H4): The benzylic protons at C1 are adjacent to the electron-withdrawing amide nitrogen and the aromatic ring, leading to a predicted downfield shift to around 4.8 ppm. The methylene protons at C3 and C4 are expected to appear as triplets, assuming free rotation, with chemical shifts influenced by their proximity to the amide and carbonyl functionalities, respectively.

-

Acetyl Protons (H12): The methyl protons of the N-acetyl group are anticipated to be a sharp singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 | ~198 |

| C10 | ~170 |

| C5a, C9a | 135 - 145 |

| C6, C7, C8, C9 | 125 - 132 |

| C1 | ~55 |

| C3 | ~45 |

| C4 | ~35 |

| C12 | ~22 |

Rationale for Assignments:

-

Carbonyl Carbons (C5, C10): The ketone carbonyl at C5 is expected to resonate at a lower field (~198 ppm) compared to the amide carbonyl at C10 (~170 ppm).

-

Aromatic Carbons (C5a, C9a, C6-C9): The quaternary aromatic carbons (C5a and C9a) will appear in the range of 135-145 ppm, while the protonated aromatic carbons will be observed between 125-132 ppm.

-

Aliphatic Carbons (C1, C3, C4, C12): The chemical shifts of the aliphatic carbons are influenced by their substitution and proximity to electron-withdrawing groups. The methyl carbon of the acetyl group (C12) will be the most upfield signal.

The Role of 2D NMR in Structural Elucidation

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the following key correlations are expected:

-

A cross-peak between the signals of H3 and H4, confirming their adjacent relationship in the seven-membered ring.

-

Correlations between the aromatic protons, aiding in their specific assignment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[5] This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.8 ppm (H1) will show a correlation to the carbon signal at ~55 ppm (C1).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[5] This is crucial for establishing the connectivity of the molecular backbone.

Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

The acetyl protons (H12) will show a correlation to the amide carbonyl carbon (C10), confirming the N-acetyl group.

-

The benzylic protons (H1) will correlate with the aromatic carbon C9a and the methylene carbon C3.

-

The protons at C4 will show a correlation to the ketone carbonyl carbon C5.

-

The aromatic proton H9 will correlate with C1 and C5, confirming the connectivity of the aromatic ring to the seven-membered ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid line broadening.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

-

HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling constants of ~145 Hz.

-

HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants of 4-8 Hz.

-

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the predictive analysis of 1D NMR spectra with the definitive connectivity information from 2D NMR experiments, researchers can be highly confident in the assigned structure. This level of analytical rigor is essential for advancing drug discovery and development programs that rely on novel chemical entities.

References

- Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.

-

PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

- Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744.

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

- Lo, N. H., Karimi, S., Ramig, K., & Subramaniam, G. (2008). NMR Studies on the Conformational Exchange in 1-Benzazepines. MARM-ACS.

-

ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Retrieved from [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.

-

ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

- Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. emerypharma.com [emerypharma.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

mass spectrometry of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

An In-Depth Technical Guide to the Mass Spectrometry of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Abstract: This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will cover the foundational physicochemical properties of the analyte, detailed protocols for sample preparation, strategies for method development using electrospray ionization (ESI), and an in-depth analysis of its predicted fragmentation pathways under collision-induced dissociation (CID). The guide culminates in a validated workflow, supported by visual diagrams and data tables, to ensure trustworthy and reproducible results.

Introduction to the Analyte and the Analytical Imperative

This compound is a heterocyclic compound featuring a benzazepine core. This seven-membered nitrogen-containing ring fused to a benzene ring is a scaffold of significant interest in medicinal chemistry. The addition of a ketone and an N-acetyl group creates a molecule with specific physicochemical properties that dictate its behavior during mass spectrometric analysis. Accurate and robust analytical methods are paramount for its identification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, achieving reliable data requires a nuanced understanding of how the molecule's structure influences ionization efficiency and fragmentation behavior. This guide serves as a practical and theoretical resource to develop and validate such a method.

Core Molecular Characteristics

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's structure.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₃NO₂

-

Monoisotopic Mass: 203.0946 Da

-

Average Molecular Weight: 203.24 g/mol

The key functional groups that govern its MS analysis are:

-

Tertiary Amide (N-acetyl): This group contains a nitrogen atom that can be a site of protonation for positive mode electrospray ionization. However, N-acetylation can also lead to charge neutralization, which may impact ionization efficiency.[1]

-

Ketone: The carbonyl group is a site for potential fragmentation reactions, such as alpha-cleavage.

-

Aromatic Ring: The stable phenyl group influences fragmentation, often remaining intact or directing cleavage pathways.

-

Tetrahydroazepine Ring: This seven-membered saturated ring is prone to specific ring-opening and cleavage reactions.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration, free from interfering substances like salts and detergents.[2][3]

Causality in Solvent Selection

The choice of solvent is critical for ensuring analyte solubility and compatibility with ESI. Non-volatile buffers (e.g., phosphate, Tris) and inorganic salts (e.g., NaCl, KCl) must be avoided as they will precipitate and contaminate the ion source.[3]

-

Recommended Solvents: A combination of methanol, acetonitrile, and water is ideal. These are volatile, polar enough to dissolve the analyte, and perfectly suited for reverse-phase liquid chromatography and ESI.

-

Acid Modifiers: The use of a small amount (typically 0.1%) of formic acid is recommended. It aids in the protonation of the analyte in positive ion mode, leading to a stronger [M+H]⁺ signal, without causing the persistent ion suppression associated with trifluoroacetic acid (TFA).[4]

Experimental Protocol: Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of the initial mobile phase for your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration (Critical for LC-MS): Filter the final working solution through a 0.22 µm syringe filter (ideally MS-compatible hydrophilic PTFE) to remove any particulates that could block the LC column or ESI needle. Rinsing the filter with 1 mL of solvent beforehand can reduce potential extractables.

-

Vialing: Transfer the filtered sample into an appropriate autosampler vial.

Mass Spectrometry Method Development

Ionization Technique: Electrospray Ionization (ESI)

ESI is the premier choice for a molecule of this polarity and mass. The analysis should be performed in Positive Ion Mode , as the amide nitrogen provides a ready site for protonation to form the [M+H]⁺ ion at m/z 204.1. While sodium adducts ([M+Na]⁺) at m/z 226.1 may also be observed, the protonated molecule is typically preferred for fragmentation studies due to its more predictable fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the identity of the compound, tandem mass spectrometry (MS/MS) is essential.[5] This involves isolating the precursor ion ([M+H]⁺, m/z 204.1) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions create a fragmentation "fingerprint" unique to the molecule's structure.

Fragmentation Analysis: Decoding the Structure

The fragmentation pattern provides a roadmap of the molecule's structure. Based on established chemical principles, we can predict the primary fragmentation pathways for the [M+H]⁺ ion of this compound.[6][7]

Key Predicted Fragmentation Pathways:

-

Loss of Ketene: A characteristic fragmentation for N-acetyl compounds is the neutral loss of ketene (CH₂=C=O), corresponding to a loss of 42.01 Da.[8] This is often a dominant pathway.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone and amide carbonyls is expected.

-

Ring Cleavage: The seven-membered ring can undergo various cleavages, leading to a series of smaller fragment ions.

Visualization of the Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade originating from the protonated precursor ion.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Predicted Ions

| m/z (Monoisotopic) | Proposed Identity | Origin |

| 204.1021 | [M+H]⁺ | Precursor Ion |

| 162.0915 | [M+H - C₂H₂O]⁺ | Loss of ketene from the N-acetyl group |

| 176.1072 | [M+H - CO]⁺ | Alpha-cleavage and loss of CO from the ketone |

| 134.0966 | [Fragment B - CO]⁺ | Subsequent loss of CO from the ketone |

| 106.0809 | [Fragment C - C₂H₄]⁺ | Ring cleavage with loss of ethene |

A Self-Validating Analytical Workflow

This section integrates the preceding principles into a cohesive and robust workflow designed for the reliable analysis of the target compound by LC-MS/MS.

Visualization of the Complete Workflow

Caption: End-to-end workflow for the LC-MS/MS analysis of the target analyte.

Protocol: LC-MS/MS Method Parameters

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

MS System: Tandem mass spectrometer (e.g., QqQ, Q-TOF, Orbitrap).

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Mode: Full Scan (to confirm precursor) and Product Ion Scan (for fragmentation).

-

Precursor Ion: m/z 204.1.

-

Collision Energy: Optimize by ramping (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions, ensuring the key fragments are generated efficiently.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of the molecule's chemical properties. By employing a systematic workflow encompassing meticulous sample preparation, ESI in positive mode, and CID-based fragmentation, researchers can achieve high-confidence identification and quantification. The predicted fragmentation pattern, dominated by the loss of ketene (m/z 162.1) and subsequent cleavages, provides a unique fingerprint for this compound. This guide provides the necessary theoretical basis and practical protocols to empower scientists to generate accurate, reliable, and reproducible mass spectrometry data for this important chemical entity.

References

- BenchChem. (2025). Technical Support Center: Characterization of Large Cyclic Ketones. BenchChem.

- Lee, S., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of Mass Spectrometry.

- Evtuguin, D. V., et al. (2003). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides.

- Nelson, M. C., & Kenttämaa, H. I. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry.

- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of St Andrews.

- LibreTexts. (2023).

- de Oliveira, D. N., et al. (2016). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society.

- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Wikipedia contributors. (2024).

- Sigma-Aldrich. Sample Preparation for Mass Spectrometry. MilliporeSigma.

- Thermo Fisher Scientific. Sample preparation for mass spectrometry. Thermo Fisher Scientific.

- Wikipedia contributors. (2024).

- Domon, B., & Aebersold, R. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.

Sources

- 1. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and its Analogs

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The specific derivative, 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, is an intriguing molecule for researchers in drug discovery and development. Its physical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to its interaction with target proteins. This guide provides a comprehensive overview of the key physical properties of this class of compounds and the experimental methodologies used to determine them.

Core Molecular Structure and Expected Physicochemical Properties

The structure of this compound features a fused benzene ring and a seven-membered azepine ring, with an acetyl group on the nitrogen and a ketone at the 5-position. This combination of functionalities dictates its physical characteristics.

Predicted Physicochemical Data

While experimental data is sparse, computational models can provide valuable estimates for key properties. These predictions, based on the molecule's structure, are a crucial first step in characterization.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 203.24 g/mol | Influences diffusion, bioavailability, and formulation. |

| XLogP3 | 1.5 - 2.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Impacts cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygens) | Influences solubility and molecular interactions. |

Experimental Determination of Physical Properties

A thorough understanding of a compound's physical properties requires empirical measurement. The following sections detail the standard experimental protocols for characterizing a novel benzazepinone derivative.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

For analogous heterocyclic compounds, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a melting point in the range of 96-100°C has been reported, suggesting a similar range may be expected for the target molecule.[1]

Solubility

Solubility in both aqueous and organic solvents is a critical parameter for drug development, impacting formulation, administration, and bioavailability.

Experimental Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: An excess of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation and Quantification: The undissolved solid is removed by centrifugation or filtration. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to elucidate the structure. For N-substituted 2-benzazepines, variable temperature NMR can be employed to study conformational changes in the seven-membered ring.[2]

For related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, ¹H NMR spectra have been used to assign the conformations of the compounds.[2]

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks would include:

-

~1700-1680 cm⁻¹: C=O stretching (ketone in the seven-membered ring)

-

~1650-1630 cm⁻¹: C=O stretching (amide - acetyl group)

-

~3000-2850 cm⁻¹: C-H stretching (aliphatic)

-

~1600, 1450 cm⁻¹: C=C stretching (aromatic ring)

-

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: The compound is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Ionization: The sample is ionized using an electrospray source.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is used to confirm the molecular weight.

Diagrams and Workflows

General Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and physicochemical characterization of a novel benzazepinone.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. By employing the described methodologies, researchers can elucidate the physical properties of this and related benzazepinone derivatives, paving the way for further investigation into their potential as therapeutic agents. The synthesis and characterization of such novel compounds are crucial for advancing the field of medicinal chemistry.[3][4]

References

-

ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors / Organic & Biomolecular Chemistry, 2008 [sci-hub.st]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and Related Benzazepinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The table below summarizes the predicted and known properties of closely related benzazepinone structures, providing a reasonable estimation for the target compound.

| Property | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | Predicted: 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one |

| CAS Number | 4424-80-0[1][2] | 1127-74-8[3] | Not Available |

| Molecular Formula | C10H11NO[1][4] | C10H11NO[3] | C12H13NO2 |

| Molecular Weight | 161.2 g/mol [1][4] | 161.20 g/mol [3] | ~203.24 g/mol |

| Appearance | Light brown solid[1] | - | Solid (Predicted) |

| Purity | ≥ 99% (HPLC)[1] | - | Subject to purification |

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence, beginning with the construction of the core benzazepine ring system, followed by functional group manipulation. The proposed synthetic pathway leverages established chemical transformations documented for analogous structures.

Proposed Synthetic Pathway

Caption: Proposed two-part synthetic strategy for the target compound.

Experimental Protocol: N-Acetylation of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

This protocol details the final step of the proposed synthesis, the N-acetylation of the benzazepinone core.

Materials:

-

2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

-

Acetyl chloride or Acetic anhydride

-

Triethylamine or Pyridine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Characterization:

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and ketone carbonyls.

Potential Applications and Future Directions

Benzazepine derivatives have shown a wide range of pharmacological activities.[5][6] The structural motif of this compound suggests potential for interaction with various biological targets. For instance, related benzazepinone structures have been investigated for their roles in neuroscience research, particularly in the study of receptor interactions in the brain which could lead to treatments for mood disorders and anxiety.[1] They also serve as key intermediates in the synthesis of more complex pharmaceutical agents.[1] The introduction of the N-acetyl group can modulate the compound's polarity, metabolic stability, and binding affinity to its target.

Workflow for Biological Screening

Caption: A generalized workflow for the initial biological evaluation of the title compound.

Conclusion

While this compound is not a commercially cataloged compound with a designated CAS number, its synthesis is highly feasible through established organic chemistry principles. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its potential in drug discovery and development. The broader family of benzazepinones continues to be a fertile ground for the discovery of novel therapeutics, and a systematic investigation of derivatives such as the one discussed herein is a valuable endeavor.

References

- Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.

-

Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][7]benzo[f]thiazepines. Available at:

- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - Chem-Impex.

- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - PubChem.

- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed.

- (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors - ResearchGate.

- 2H-1-BENZAZEPIN-2-ONE, 1-(2-AMINOETHYL)-1,3,4,5-TETRAHYDRO- - ChemBK.

- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Grokipedia.

- 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one - PubChem.

- 1,3,4,5-tetrahydro-2h-1-benzazepin-2-one - Sigma-Aldrich.

- 2,3,4,5-tetrahydro-1H-2-benzazepine - PubChem.

- 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, CAS 6729-50-6 | SCBT.

- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - TCI Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 4424-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, a derivative of the versatile benzazepine scaffold. While this specific N-acetylated benzazepinone is not extensively documented in current literature, this paper constructs a robust scientific profile by detailing a plausible synthetic pathway, predicting its physicochemical and spectroscopic properties, and discussing its potential applications in drug discovery based on the established bioactivity of related compounds. This document is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding and a framework for the future investigation of this and similar molecules.

Introduction: The Benzazepine Scaffold

The benzazepine nucleus, a seven-membered azepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its structural complexity and conformational flexibility allow for interaction with a wide array of biological targets. Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including antihypertensive, anti-arrhythmic, and antitumor effects. The introduction of an N-acyl group, such as the acetyl moiety in the title compound, can significantly modulate a molecule's properties, including its solubility, metabolic stability, and receptor binding affinity. This guide focuses on the specific isomer this compound, providing a theoretical yet scientifically grounded exploration of its synthesis and characteristics.

Proposed Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the core lactam, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, followed by N-acetylation.

Synthesis of the Parent Lactam via Beckmann Rearrangement

The Beckmann rearrangement is a classic and highly effective method for converting an oxime into an amide or lactam.[1][2][3][4][5] This reaction is proposed for the synthesis of the parent benzazepinone from a readily available precursor, β-tetralone.

Workflow for the Synthesis of the Parent Benzazepinone

Sources

- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

The 2-Benzazepin-5-one Scaffold: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Abstract

The 2-benzazepin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its unique seven-membered ring fused to a benzene ring provides a versatile template for designing novel therapeutic agents. This technical guide offers an in-depth exploration of the 2-benzazepin-5-one scaffold, detailing its synthesis, chemical properties, and diverse therapeutic applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy, providing a comprehensive resource for those engaged in the exploration and utilization of this important chemical entity.

Introduction to the 2-Benzazepine Scaffold

Structural Features and Significance

Benzazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. Depending on the position of the nitrogen atom, they are classified into different isomers, with 1-benzazepines and 2-benzazepines being prominent examples. The 2-benzazepine scaffold, in particular, has garnered considerable attention in pharmaceutical research due to its presence in a number of biologically active molecules.[1] The incorporation of a ketone at the 5-position introduces a key functional group that can be further modified, making the 2-benzazepin-5-one core a valuable building block in drug discovery.

Isomeric Forms and Related Cores

While this guide focuses on 2-benzazepin-5-ones, it is important to acknowledge the existence and relevance of other related structures. These include 2-benzazepin-4-ones, which have also been synthesized and investigated for their chemical properties.[2][3] Furthermore, the fully or partially saturated derivatives, such as tetrahydro-2-benzazepin-5-ones, are of significant interest and often serve as key intermediates in the synthesis of more complex molecules with therapeutic potential.[4][5][6] The exploration of these related scaffolds often provides valuable insights into the structure-activity relationships within the broader benzazepine class of compounds.

Scope of the Guide

This guide will provide a detailed overview of the synthetic methodologies employed to construct the 2-benzazepin-5-one core, including both classical and modern approaches. It will also delve into the chemical reactivity of this scaffold, highlighting opportunities for derivatization. A significant portion of this document is dedicated to the biological activities and therapeutic potential of 2-benzazepin-5-one derivatives, with a focus on their applications as muscarinic receptor antagonists, agents for wound healing, and their potential in oncology and infectious diseases.

Synthetic Strategies for the 2-Benzazepin-5-one Core

The construction of the 2-benzazepin-5-one scaffold can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Intramolecular Cyclization Reactions

A common and effective approach to synthesize the 2-benzazepin-5-one core involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

Intramolecular Friedel-Crafts reactions have been successfully employed in the synthesis of 2-benzazepine derivatives.[7] This method typically involves the cyclization of a substituted cinnamylamide, where the seven-membered ring is formed through an electrophilic aromatic substitution. This approach allows for a rapid derivatization of the 2-benzazepine scaffold.[7]

Caption: Intramolecular Friedel-Crafts approach to 2-benzazepines.

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various cyclic compounds, including 2,3-dihydro-[1H]-2-benzazepines, which can then be converted to 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.[8][9][10] This strategy offers a high degree of functional group tolerance and has been instrumental in the preparation of novel benzazepine derivatives.[9][10]

Caption: RCM strategy for synthesizing 2-benzazepin-4-one derivatives.

Synthesis from Acyclic Precursors

A notable method for the synthesis of 2-benzazepin-5-ones involves the use of 2-acetylenic benzophenones as key intermediates.[2][3] This approach provides a versatile entry point to both 2-benzazepin-4-ones and -5-ones.

Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing sustainable synthetic methods. One such approach involves the use of lignin-derived platform chemicals to construct tetrahydro-2-benzazepines in a waste-free manner.[11][12] This highlights a green and efficient strategy for accessing this important scaffold from renewable resources.[11][12]

Experimental Protocol: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones via RCM

The following is a generalized protocol based on the literature for the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, which are closely related to the core topic.[8][9]

-

Preparation of the Diene Precursor: A suitable dienyl N-(2-nitrophenyl)sulfonamide is prepared through standard organic synthesis techniques.

-

Ring-Closing Metathesis: The diene is subjected to ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to yield the corresponding dihydrobenzazepine.

-

Hydroxylation: The resulting dihydrobenzazepine is then hydroxylated to introduce the hydroxyl group at the 5-position.

-

N-Deprotection and N-Alkylation: The protecting group on the nitrogen is removed, followed by N-alkylation via reductive amination to introduce the desired substituent.

-

Oxidation: The final step involves the oxidation of the vicinal diol to afford the target 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one.

Chemical Properties and Reactivity

The 2-benzazepin-5-one scaffold possesses several reactive sites that can be exploited for further chemical modifications. The ketone at the 5-position can undergo various carbonyl reactions, while the lactam functionality offers opportunities for N-alkylation and other transformations. The aromatic ring can also be substituted to modulate the electronic and steric properties of the molecule.

Biological Activities and Therapeutic Potential

Derivatives of the 2-benzazepine scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Role as Muscarinic Receptor Antagonists

Certain 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been identified as selective antagonists of muscarinic M3 receptors.[8][9] These compounds have shown promising activity with selectivities over M2 receptors, suggesting their potential in treating conditions where M3 receptor antagonism is beneficial.[8]

Applications in Wound Healing

A library of 2-benzazepine derivatives prepared via an intramolecular Friedel-Crafts reaction has been evaluated for their biological activity, with some compounds showing potential as therapeutic agents for skin wounds.[7]

Anthelmintic Properties of Fused 2-Benzazepine Systems

Fused pyrazino[2,1-a][8]benzazepine derivatives have been synthesized and evaluated for their anthelmintic activity.[13] Several of these compounds exhibited potent cestocidal activity in in vitro screens.[13]

Anticancer and Antibacterial Potential

The versatility of the benzazepine scaffold extends to oncology and infectious diseases. Tetrahydro-2-benzazepines derived from lignin have shown promising antibacterial and anticancer activities, underscoring the potential of this scaffold in developing new therapeutic agents.[11][12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various series of 2-benzazepine derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in the case of muscarinic antagonists, the nature of the substituents at the 2- and 5-positions has been shown to be crucial for activity and selectivity.[8]

Tabulated Summary of Biological Data

| Compound Class | Biological Activity | Target | Reference |

| 5-hydroxy-tetrahydro-2-benzazepin-4-ones | Muscarinic Receptor Antagonism | M3 Receptors | [8][9] |

| Substituted 2-benzazepines | Wound Healing | Not specified | [7] |

| Pyrazino[2,1-a][8]benzazepines | Anthelmintic (Cestocidal) | Not specified | [13] |

| Lignin-derived tetrahydro-2-benzazepines | Antibacterial, Anticancer | Not specified | [11][12] |

Future Perspectives and Conclusion

The 2-benzazepin-5-one scaffold continues to be an area of active research, with ongoing efforts to develop novel synthetic methodologies and explore its full therapeutic potential. The development of sustainable synthetic routes from renewable resources is a particularly promising avenue for future research.[11][12] The diverse biological activities associated with this scaffold suggest that it will remain a valuable template in the design and discovery of new drugs for a wide range of diseases.

References

-

Trybulski, E. J., Reeder, E., Blount, J. F., Walser, A., & Fryer, R. I. (1982). 2-Benzazepines. I. Synthesis of 2-benzazepin-4-ones and -5-ones via 2-acetylenic benzophenones. The Journal of Organic Chemistry, 47(13), 2441–2446. [Link]

-

Chan, W. Y., Chan, W. N., Clark, T., Jackson, T., Manallack, D. T., & Thompson, P. E. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(11), 2056–2066. [Link]

-

So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]

-

Chan, W. Y., Chan, W. N., Clark, T., Jackson, T., Manallack, D. T., & Thompson, P. E. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(11), 2056–2066. [Link]

-

Li, J., Liu, Y., Zhang, Y., & Zhang, H. (2018). Syntheses and biological activities of benzimidazolo[2,1-b]benzo[e]thiazepin-5(10H)-ones. Medicinal Chemistry Research, 27(4), 1145–1152. [Link]

-

Chan, W. Y., Chan, W. N., Clark, T., Jackson, T., Manallack, D. T., & Thompson, P. E. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(11), 2056–2066. [Link]

-

Gilman, N. W. (1982). 2-BENZAZEPINES III. IMPROVED SYNTHESIS OF 2, 3, 4, 5-TETRAHYDRO-2-BENZAZEPIN-1-ONE. Synthetic Communications, 12(5), 373–380. [Link]

-

Geboers, J., Van den Bosch, S., Eevers, W., Vangeel, T., Schutyser, W., & Sels, B. F. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(11), 1833–1841. [Link]

-

Walser, A., Flynn, T., Mason, C., & Fryer, R. I. (1991). 2-Benzazepines. 6. Synthesis and pharmacological properties of the metabolites of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][8]benzazepine. Journal of Medicinal Chemistry, 34(4), 1440–1446. [Link]

-

Cromarty, A., & Proctor, G. R. (1970). Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents. Journal of the Chemical Society C: Organic, 3536. [Link]

-

PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

-

Corey Organics. (n.d.). 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. Retrieved from [Link]

-

Szánti-Pintér, E., Beke, T., Boros, A., Váczy, K. Z., Mátyus, P., & Keglevich, G. (2019). Ready access to 7,8-dihydroindolo[2,3-d][2]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 2478–2485. [Link]

-

Shah, J. H., & Patel, R. M. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 147–158. [Link]

-

Trybulski, E. J., Reeder, E., Blount, J. F., Walser, A., & Fryer, R. I. (1982). 2-Benzazepines. I. Synthesis of 2-benzazepin-4-ones and -5-ones via 2-acetylenic benzophenones. The Journal of Organic Chemistry, 47(13), 2441–2446. [Link]

-

Geboers, J., Van den Bosch, S., Eevers, W., Vangeel, T., Schutyser, W., & Sels, B. F. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(11), 1833–1841. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Current Organic Synthesis, 20(6), 665-683. [Link]

-

Brewer, M. D., Burgess, M. N., Dorgan, R. J., Elliott, R. L., Mamalis, P., Manger, B. R., & Webster, R. A. (1989). Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][8]benzazepine derivatives. Journal of Medicinal Chemistry, 32(9), 2058–2062. [Link]

-

Shah, J. H., & Patel, R. M. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 147–158. [Link]

-

Atwell, G. J., Baguley, B. C., & Denny, W. A. (1989). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 32(2), 396–401. [Link]

-

La-Venia, A., Mata, E. G., & D’Accorso, N. B. (2015). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. Beilstein Journal of Organic Chemistry, 11, 746–751. [Link]

-

Westermann, B., & Ay, E. (2012). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 48(1), 128–135. [Link]

-

Kaczor, A. A., & Pihlaja, K. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(10), e2100155. [Link]124/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]